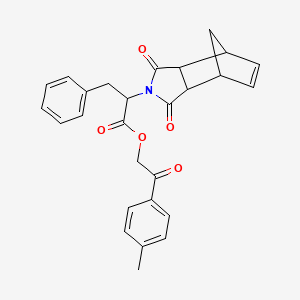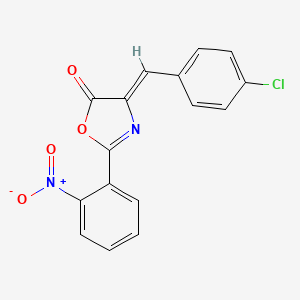![molecular formula C21H12BrN3O5S B11651862 (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、ブロモフェニル基、ニトロフェニル基、およびチオキソジヒドロピリミジンコアを含むそのユニークな構造によって特徴付けられる複雑な有機化合物です。
製造方法
合成経路と反応条件
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、フラン-2-イルメチリデン中間体の調製から始まり、続いてブロモフェニル誘導体との反応が行われます。最後のステップでは、特定の温度や触媒の使用などの制御された条件下でチオキソジヒドロピリミジン環が形成されます。
工業生産方法
この化合物の工業生産には、自動化された反応器と連続フローシステムを使用した大規模合成が関与する可能性があります。これらの方法は、生産時間とコストを最小限に抑えながら、高い収率と純度を確保します。クロマトグラフィーや結晶化などの高度な精製技術を使用することが、最終製品を純粋な形で得るために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylidene intermediate, followed by its reaction with a bromophenyl derivative. The final step involves the formation of the thioxodihydropyrimidine ring under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反応の分析
反応の種類
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応はニトロフェニル基を変性させることができ、アミン誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は異なりますが、多くの場合、目的の変換を達成するために、特定の温度、溶媒、および触媒が含まれます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな置換誘導体が含まれ、元の化合物の異なる物理的および化学的特性を持つ場合があります。
科学研究への応用
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子や材料を合成するためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗がん作用を含む、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るために、研究が進められています。
産業: この化合物は、導電性や蛍光などのユニークな特性を持つ新しい材料の開発における用途について調査されています。
科学的研究の応用
(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as conductivity and fluorescence.
作用機序
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの作用機序には、特定の分子標的との相互作用が関与します。たとえば、生物系では、酵素または受容体に結合してその活性を調節し、治療効果につながる可能性があります。正確な経路と分子標的は、特定の用途と使用される誘導体によって異なります。
類似化合物との比較
類似化合物
類似化合物には、他のチオキソジヒドロピリミジン誘導体と、ブロモフェニル基またはニトロフェニル基を含む化合物があります。例としては、次のものがあります。
- 1-(3-ブロモフェニル)-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオン
- 5-(2-ニトロフェニル)フラン-2-イル誘導体
独自性
(5E)-1-(3-ブロモフェニル)-5-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-2-チオキソジヒドロピリミジン-4,6(1H,5H)-ジオンの独自性は、独特の化学的および物理的特性を付与する官能基の特定の組み合わせにあります。これは、さまざまな研究および産業用途にとって貴重な化合物です。
特性
分子式 |
C21H12BrN3O5S |
|---|---|
分子量 |
498.3 g/mol |
IUPAC名 |
(5E)-1-(3-bromophenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H12BrN3O5S/c22-12-4-3-5-13(10-12)24-20(27)16(19(26)23-21(24)31)11-14-8-9-18(30-14)15-6-1-2-7-17(15)25(28)29/h1-11H,(H,23,26,31)/b16-11+ |
InChIキー |
WWUQZBQMTXNXSF-LFIBNONCSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)
![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)


![Ethyl 4-[(3-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11651819.png)
![N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)

acetate](/img/structure/B11651830.png)


![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
![Propan-2-yl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651848.png)
